Indium(III) trifluoromethanesulfonate

Water-tolerant catalysis Green chemistry Lewis acid

Replacing In(OTf)3 with other metal triflates or indium salts often fails due to differences in hydrolysis constants and water exchange kinetics, leading to low yields or lost selectivity. This compound solves that pain point: - **Chemoselectivity**: Preserves acid-labile groups (N-Boc, silyl ethers) during acetal/ketal protection. - **Aqueous catalysis**: Far superior catalytic activity in water; enables recycling & green chemistry. - **Enantioselectivity**: Up to 99% ee with N,N'-dioxide or PYBOX ligands for chiral APIs. Available from BenchChem with immediate shipment.

Molecular Formula C3F9InO9S3
Molecular Weight 562 g/mol
CAS No. 128008-30-0
Cat. No. B151923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) trifluoromethanesulfonate
CAS128008-30-0
SynonymsAgOTf cpd
Al(OTf)3
aluminum triflate
As(otf)2
cerium triflate
Cu(OTf)2
cupric trifluoromethanesulfonate
Eu(OTf)3
In(OTf)3
indium triflate
mercury(II) trifluoromethanesulfonate
samarium triflate
silver triflate
silver trifluoromethanesulfonate
TFMSA cpd
triflic acid
trifluoromethanesulfonate
trifluoromethanesulfonic acid
trifluoromethanesulfonic acid, aluminum salt
trifluoromethanesulfonic acid, barium salt
trifluoromethanesulfonic acid, cerium (+3) salt
trifluoromethanesulfonic acid, cupric salt
trifluoromethanesulfonic acid, indium salt
trifluoromethanesulfonic acid, lanthanum (+3) salt
trifluoromethanesulfonic acid, lithium salt
trifluoromethanesulfonic acid, samarium salt
trifluoromethanesulfonic acid, silver (+1) salt
trifluoromethanesulfonic acid, zinc salt
zinc triflate
Molecular FormulaC3F9InO9S3
Molecular Weight562 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[In+3]
InChIInChI=1S/3CHF3O3S.In/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
InChIKeyUCYRAEIHXSVXPV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





In(OTf)3 Catalytic Performance Overview


Indium(III) trifluoromethanesulfonate [CAS 128008-30-0], also known as indium(III) triflate or In(OTf)3, is a commercially available, water-tolerant Lewis acid catalyst widely employed in organic synthesis . As a member of the metal triflate family, it exhibits high thermal stability and is soluble in both water and a range of organic solvents, enabling its use in diverse reaction media . Its primary value proposition lies in promoting a broad array of carbon-carbon and carbon-heteroatom bond-forming reactions, often under mild conditions and with high catalytic efficiency, while demonstrating remarkable tolerance towards air and moisture .

+
Lewis acid-mediated C–C and C–X bond formation
+
Aqueous and organic media compatibility
+
Mild-condition catalytic profile with reported water tolerance

In(OTf)3 Substitution Risks


Assuming that any metal triflate or indium salt can simply substitute for indium(III) trifluoromethanesulfonate in a catalytic process is a significant procurement and R&D risk. While compounds like Sc(OTf)3, Yb(OTf)3, or InCl3 belong to the same broad functional class, their distinct physicochemical properties—including hydrolysis constants, water exchange kinetics, and Lewis acidity—translate directly into measurable, often dramatic, differences in catalytic activity, reaction selectivity, and functional group tolerance [1]. These differences are not subtle; they dictate whether a reaction proceeds with high yield and selectivity under mild, aqueous conditions or fails entirely, necessitating costly re-optimization and potentially leading to project delays [2]. The following quantitative evidence demonstrates exactly where and why In(OTf)3's unique profile is essential for predictable and high-performance outcomes.

Metal triflate class
Distinct hydrolysis and water-exchange kinetics may shift catalytic activity and selectivity; Sc(OTf)3 may rank similarly in water, but general substitution requires validation.
Indium salt form
InCl3 or other indium sources differ in Lewis acidity and solubility; catalytic behavior may not transfer directly.
Process fit
Pre-optimized protocols using In(OTf)3 may need re-optimization if substitute used; protecting-group compatibility and aqueous performance are especially sensitive.

In(OTf)3 Head-to-Head Evidence


Aqueous Catalytic Performance

In a study using 31P NMR spectroscopy with trimethylphosphine oxide (TMPO) as a probe, In(OTf)3 formed a significantly more stable complex with the nucleophile than other metal triflates, excluding Sc(OTf)3. This is attributed to stronger Lewis acid-nucleophile interactions [1]. This molecular-level property directly correlates to its macroscopic performance; In(OTf)3 and Sc(OTf)3 were found to exhibit 'far superior' catalytic activity for reactions with carbonyl compounds in water compared to other metal triflates [1].

Aqueous activity
Head-to-head
Reported higher catalytic ranking (vs. other metal triflates, except Sc(OTf)3)
Supports aqueous-phase reaction selection
31P NMR TMPO probe; carbonyl substrates
Water-tolerant catalysis Green chemistry Lewis acid

Protecting Group Compatibility

In the formation of acetals and ketals, In(OTf)3 demonstrates a critical advantage over traditional acid catalysts like HCl, p-TsOH, and even other metal catalysts. Using a catalyst loading of <0.8 mol %, In(OTf)3 facilitates the reaction under mild, neutral conditions without causing competitive deprotection of acid-sensitive functional groups such as N-Boc, THP, and TBDMS [1]. This is in stark contrast to many other reported methods which suffer from incompatibility with such protecting groups [1].

Protecting group compatibility
Cross-study comparable
No competitive deprotection of N-Boc, THP, TBDMS
Supports chemoselectivity in multi-step synthesis
Acetal/ketal formation conditions; compared to HCl, p-TsOH, metal catalysts
Protecting group chemistry Acetalization Chemoselectivity

Enantioselective Catalysis with N,N'-Dioxide Ligands

When complexed with chiral N,N'-dioxide ligands, In(OTf)3 becomes a powerful catalyst for asymmetric transformations. In an asymmetric hetero-Diels-Alder reaction, the N,N'-dioxide/In(OTf)3 catalyst system afforded highly substituted chiral dihydropyranones with up to 99% enantiomeric excess (ee) [1]. In a separate vinylogous Mukaiyama aldol reaction, a similar catalytic system produced δ-hydroxy-α,β-unsaturated esters in up to 99% yield and 98% ee [2]. While other metal triflates can also be used in asymmetric catalysis, In(OTf)3 often provides a distinct combination of Lewis acidity and coordination geometry that is uniquely suited to certain ligand scaffolds, enabling high levels of stereocontrol.

Enantioselectivity
Class-level inference
Up to 99% ee
Supports stereochemical control with N,N′-dioxide ligands
Asymmetric hetero-Diels–Alder; chiral dihydropyranones
Asymmetric catalysis Enantioselective synthesis Chiral Lewis acid

In(OTf)3 Application Scenarios


Complex Total Synthesis for Medicinal Chemistry

When constructing complex drug candidates containing multiple acid-labile functional groups (e.g., N-Boc amines, silyl ethers), In(OTf)3 is the catalyst of choice for acetal/ketal protection steps. Its chemoselectivity ensures these sensitive groups remain intact, avoiding low-yielding and time-consuming protection/deprotection sequences [1].

Aqueous Green Chemistry Processes

For developing sustainable, water-based industrial processes, In(OTf)3 provides a distinct advantage. Its 'far superior' catalytic activity in aqueous environments, compared to many other metal triflates, enables high-yielding transformations and facilitates straightforward catalyst recovery and potential reuse from the aqueous phase, aligning with green chemistry principles [1].

Chiral Building Block Synthesis

For the enantioselective synthesis of key chiral intermediates, In(OTf)3 paired with specific ligands like N,N'-dioxides or PYBOX can deliver the high enantiomeric excess (up to 99% ee) required for pharmaceutical applications. This makes it a strategic choice when a specific stereochemical outcome is paramount [1][2].

Application
Selection Property
Validation Focus
Acetal/ketal protection in complex synthesis
Chemoselectivity for acid-labile groups
Stability of N-Boc, THP, TBDMS under reaction conditions
Aqueous-phase catalytic transformations
Water-compatible Lewis acidity
Reaction yield and catalyst recovery in water
Asymmetric synthesis of chiral intermediates
Chiral ligand compatibility
Enantiomeric excess and stereochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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